4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride
Description
4-(2-Hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride is a piperazine-derived compound characterized by a carboxamide linkage at the 1-position of the piperazine ring. The 2-hydroxypropyl substituent at the 4-position introduces hydrophilicity, while the 2-methoxyethyl group on the carboxamide nitrogen contributes to its electronic and steric profile.
Properties
IUPAC Name |
4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.ClH/c1-10(15)9-13-4-6-14(7-5-13)11(16)12-3-8-17-2;/h10,15H,3-9H2,1-2H3,(H,12,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSDWWLBSBFQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCCOC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes.
Substitution Reactions: The hydroxypropyl and methoxyethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Carboxamide Formation: The carboxamide group is introduced by reacting the substituted piperazine with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride is utilized in several fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxypropyl and methoxyethyl groups enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- The 2-methoxyethyl carboxamide substituent is shared with the simpler analog in , suggesting shared synthetic pathways or modular design .
- Compounds like BCTC and CT 53518 HCl incorporate heteroaromatic systems (e.g., chloropyridine, quinazoline), which are often linked to specific receptor affinities (e.g., TRPM8 antagonism for BCTC , kinase inhibition for CT 53518 ).
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s lower predicted LogP (~1.5) compared to SLF80821178 (LogP ~6.0) suggests better aqueous solubility, critical for bioavailability .
- BCTC ’s high affinity for TRPM8 highlights the role of chloropyridinyl and tert-butylphenyl groups in receptor selectivity .
- CT 53518 HCl ’s quinazoline moiety aligns with its kinase-targeting activity, a feature absent in the target compound .
Biological Activity
4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride, a compound derived from the piperazine class, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 230.30 g/mol. Its structure features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:
- Antiproliferative Effects : Studies have shown that piperazine compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives like LQFM018 have demonstrated cytotoxic effects in K562 leukemic cells through mechanisms involving necroptosis and mitochondrial dysfunction .
- Receptor Binding : Piperazine derivatives often interact with aminergic receptors, which are crucial in neurotransmission and have implications in treating psychiatric disorders .
- Acetylcholinesterase Inhibition : Some piperazine compounds have been identified as inhibitors of human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
- Induction of Cell Death : Evidence suggests that this compound can trigger necroptosis in cancer cells, leading to cell death independent of traditional apoptotic pathways .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed following treatment with piperazine derivatives, contributing to oxidative stress and subsequent cell death .
Table 1: Summary of Biological Activities
Case Study: LQFM018
In a study focusing on LQFM018, a piperazine derivative closely related to the target compound, researchers observed significant cytotoxicity against K562 cells. The compound induced cell cycle arrest and increased lactate dehydrogenase (LDH) release, indicating necrotic cell death mechanisms. This study highlights the potential of piperazine derivatives in cancer therapy through non-apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
